1-[(2-Methylphenyl)methyl]-1h-pyrazole
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Overview
Description
1-[(2-Methylphenyl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1-[(2-Methylphenyl)methyl]pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound appear to be related to its antileishmanial and antimalarial activities . It has been shown to have potent activity against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it likely affects the life cycle of theLeishmania and Plasmodium parasites
Pharmacokinetics
It’s known that the benzylic position in similar compounds can undergo reactions via sn1 or sn2 pathways , which could potentially influence its pharmacokinetic properties.
Result of Action
The result of the action of 1-[(2-Methylphenyl)methyl]pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects. In one study, certain pyrazole derivatives were found to be more active than standard drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Methylphenyl)methyl]-1H-pyrazole can be synthesized through several methods. One common route involves the reaction of 2-methylbenzyl chloride with hydrazine hydrate, followed by cyclization with an appropriate diketone. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(2-Methylphenyl)-3-methyl-1H-pyrazole: Has an additional methyl group on the pyrazole ring.
Uniqueness: 1-[(2-Methylphenyl)methyl]-1H-pyrazole is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULFYGDBUTPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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